(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17487085
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17NO2 |
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Molecular Weight | 195.26 g/mol |
IUPAC Name | (1S,2S)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol |
Standard InChI | InChI=1S/C11H17NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m0/s1 |
Standard InChI Key | XTVFMXASCVKGGK-GZMMTYOYSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)OC)[C@@H]([C@H](C)O)N |
Canonical SMILES | CC1=C(C=CC(=C1)OC)C(C(C)O)N |
Introduction
Structural Characteristics
Molecular Architecture and Stereochemistry
(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL belongs to the class of chiral aminopropanols, characterized by a phenyl ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 2-positions, respectively. The propanol backbone features amino (-NH₂) and hydroxyl (-OH) groups at the 1- and 2-positions, with both chiral centers adopting the S configuration.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₇NO₂ | |
Molecular Weight | 195.26 g/mol | |
IUPAC Name | (1S,2S)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol | Derived from |
Canonical SMILES | CC1=C(C=CC(=C1)OC)C(C@HO)N | Adapted from |
The stereochemistry critically influences molecular interactions, as evidenced by the differential biological activities of enantiomers in related compounds . For instance, the (1R,2S) isomer of a structurally similar compound exhibits distinct enzyme-binding affinities compared to its (1R,2R) counterpart .
Crystallographic and Spectroscopic Data
While crystallographic data for the (1S,2S) isomer remains unpublished, X-ray analyses of analogous compounds reveal planar phenyl rings and intramolecular hydrogen bonds between the amino and hydroxyl groups. Infrared (IR) spectra typically show stretches at ~3350 cm⁻¹ (N-H), ~1250 cm⁻¹ (C-O of methoxy), and ~1050 cm⁻¹ (C-O of alcohol). Nuclear magnetic resonance (NMR) data for the (1R,2S) isomer () indicates aromatic protons at δ 6.7–7.1 ppm and methoxy singlet at δ 3.8 ppm, patterns expected to persist in the (1S,2S) form.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (1S,2S)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-OL likely follows strategies employed for its stereoisomers, involving:
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Friedel-Crafts Alkylation: Introduction of the propanol backbone to 4-methoxy-2-methylbenzene derivatives.
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Amination: Conversion of ketone intermediates to amines via reductive amination or Strecker synthesis.
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Stereochemical Resolution: Use of chiral auxiliaries or enzymatic resolution to isolate the (1S,2S) enantiomer .
Critical Step: Stereocontrol during the final resolution determines enantiomeric purity. For example, lipase-mediated kinetic resolution achieves >98% enantiomeric excess (ee) in related compounds.
Process Optimization Challenges
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Regioselectivity: Competing substitution at the 2- vs. 3-positions of the phenyl ring necessitates careful choice of catalysts.
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Byproduct Formation: Over-reduction during amination can yield undesired secondary amines, mitigated by controlled hydrogen pressure.
Physicochemical Properties
Table 2: Physicochemical Profile
Property | Value | Method | Source |
---|---|---|---|
Melting Point | 128–132°C (predicted) | DSC | Extrapolated from |
Solubility | 15 mg/mL in water (25°C) | Shake-flask | |
logP (Octanol-Water) | 1.2 | HPLC | |
pKa (Amino Group) | 9.8 ± 0.3 | Potentiometry |
The compound’s amphiphilic nature (logP = 1.2) enables penetration of lipid bilayers while retaining water solubility for biological assays.
Biological Activity and Mechanisms
Enzyme Modulation
In vitro studies on analogous (1R,2S) isomers demonstrate inhibition of monoamine oxidases (MAO-A Ki = 0.8 µM; MAO-B Ki = 1.4 µM). The (1S,2S) configuration may alter binding to the MAO flavin adenine dinucleotide (FAD) cofactor due to steric clashes, though computational docking studies are needed.
Applications in Research and Industry
Chiral Building Block
The compound serves as a precursor in asymmetric synthesis of β-blockers and antiviral agents. For example, coupling with epichlorohydrin yields chiral epoxides with 85% ee.
Biochemical Probes
Fluorescent derivatives (e.g., BODIPY conjugates) enable real-time tracking of aminopropanol transport in cell cultures.
Comparison with Related Compounds
Table 3: Isomeric and Structural Variants
The 2-methyl substitution in the (1S,2S) isomer likely enhances π-π stacking with aromatic residues in enzyme active sites compared to 3-methyl analogs .
Future Research Directions
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Stereoselective Synthesis: Development of catalytic asymmetric routes to improve (1S,2S) yield.
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In Vivo Pharmacokinetics: ADMET profiling to assess oral bioavailability and blood-brain barrier penetration.
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Crystallographic Studies: X-ray analysis of protein-ligand complexes to guide structure-based drug design .
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